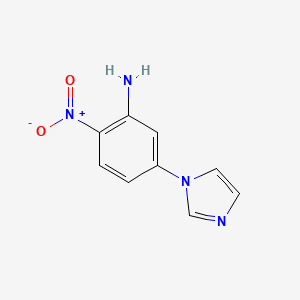
2-Fluoro-O-methyl-D-tyrosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-O-methyl-D-tyrosine is a fluorinated derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathwaysThe molecular formula of this compound is C10H12FNO3, and it has a molecular weight of 213.21 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-O-methyl-D-tyrosine typically involves the fluorination of a tyrosine derivative. One common method is the electrophilic fluorination of O-methyl-D-tyrosine using a fluorinating agent such as Selectfluor. The reaction is carried out in an organic solvent like acetonitrile, under mild conditions, to achieve high selectivity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. Enzymatic synthesis using fluorinase enzymes is a promising approach, as it allows for the selective introduction of fluorine atoms under mild conditions. This method is environmentally friendly and can be optimized for large-scale production .
化学反应分析
Types of Reactions
2-Fluoro-O-methyl-D-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its functional groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
科学研究应用
2-Fluoro-O-methyl-D-tyrosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound serves as a probe for studying enzyme-substrate interactions and metabolic pathways.
Medicine: It is investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: The compound is utilized in the development of novel materials with enhanced properties
作用机制
The mechanism of action of 2-Fluoro-O-methyl-D-tyrosine involves its interaction with specific enzymes and receptors in biological systems. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate enzyme activity and receptor signaling pathways. This makes it a valuable tool for studying biochemical processes and developing new therapeutic strategies .
相似化合物的比较
Similar Compounds
2-Fluoro-D-tyrosine: Similar to 2-Fluoro-O-methyl-D-tyrosine but lacks the methoxy group.
O-Methyl-D-tyrosine: Similar but without the fluorine atom.
2-Fluoro-L-tyrosine: The L-isomer of 2-Fluoro-D-tyrosine.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a methoxy group, which confer distinct chemical and biological properties. These modifications enhance its stability, bioavailability, and interaction with biological targets, making it a versatile compound for various applications .
属性
IUPAC Name |
(2R)-2-amino-3-(2-fluoro-4-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO3/c1-15-7-3-2-6(8(11)5-7)4-9(12)10(13)14/h2-3,5,9H,4,12H2,1H3,(H,13,14)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRRDCRYBYGCQS-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC(C(=O)O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C[C@H](C(=O)O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














